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molecular formula C10H12F3N3 B8439536 2-(4,4-Difluoropiperidin-1-yl)-5-fluoro-4-methylpyrimidine

2-(4,4-Difluoropiperidin-1-yl)-5-fluoro-4-methylpyrimidine

Cat. No. B8439536
M. Wt: 231.22 g/mol
InChI Key: IXTUREJUONOBET-UHFFFAOYSA-N
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Patent
US09012651B2

Procedure details

A 5 mL microwave vial was charged with 2-chloro-5-fluoro-4-methylpyrimidine (JOC 2004, 69, 3943-3949) (0.19 g, 1.3 mmol), 4,4-difluoropiperidine hydrochloride (1.0 g, 6.5 mmol) and NMP (2.6 mL). The mixture was heated in a microwave oven at 120° C. for 24 hours then cooled to ambient temperature. The mixture was then diluted with EtOAc, washed with water (3×), and brine. The organic extract was concentrated and purified by chromatography (silica gel, 0-5% EtOAc/hexanes gradient) to afford the title compound. MS (ESI) m/z: 232.4 (M+H)+.
Quantity
0.19 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
2.6 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:7]=[C:6]([CH3:8])[C:5]([F:9])=[CH:4][N:3]=1.Cl.[F:11][C:12]1([F:18])[CH2:17][CH2:16][NH:15][CH2:14][CH2:13]1.CN1C(=O)CCC1>CCOC(C)=O>[F:11][C:12]1([F:18])[CH2:17][CH2:16][N:15]([C:2]2[N:7]=[C:6]([CH3:8])[C:5]([F:9])=[CH:4][N:3]=2)[CH2:14][CH2:13]1 |f:1.2|

Inputs

Step One
Name
Quantity
0.19 g
Type
reactant
Smiles
ClC1=NC=C(C(=N1)C)F
Name
Quantity
1 g
Type
reactant
Smiles
Cl.FC1(CCNCC1)F
Name
Quantity
2.6 mL
Type
reactant
Smiles
CN1CCCC1=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
then cooled to ambient temperature
WASH
Type
WASH
Details
washed with water (3×), and brine
EXTRACTION
Type
EXTRACTION
Details
The organic extract
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated
CUSTOM
Type
CUSTOM
Details
purified by chromatography (silica gel, 0-5% EtOAc/hexanes gradient)

Outcomes

Product
Name
Type
product
Smiles
FC1(CCN(CC1)C1=NC=C(C(=N1)C)F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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